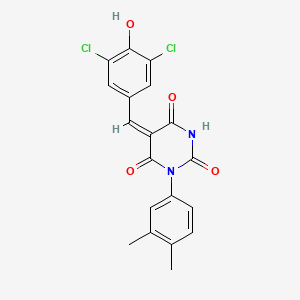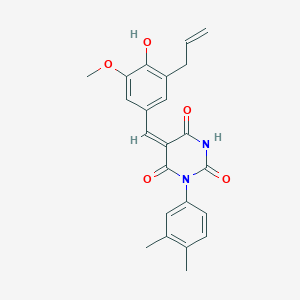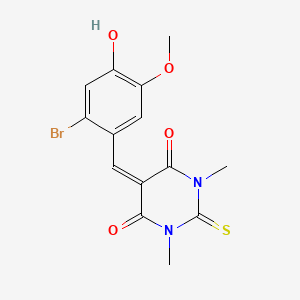![molecular formula C23H21N3O5 B5908465 N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908465.png)
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as BFA, is a chemical compound that has been extensively studied in scientific research. BFA is a potent inhibitor of intracellular transport and has been used in a variety of studies to investigate the mechanisms of protein trafficking and secretion.
Scientific Research Applications
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been used in a variety of scientific research applications, including studies of protein trafficking and secretion, membrane trafficking, and Golgi complex function. This compound has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi complex, leading to the accumulation of proteins in the endoplasmic reticulum. This has been used to study the mechanisms of protein trafficking and secretion, as well as the regulation of Golgi complex function.
Mechanism of Action
N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide inhibits the function of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of intracellular transport. This compound binds to ARF and prevents its activation, leading to the inhibition of intracellular transport. This mechanism of action has been extensively studied and has provided valuable insights into the regulation of intracellular transport.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of protein trafficking and secretion, the accumulation of proteins in the endoplasmic reticulum, and the disruption of Golgi complex function. This compound has also been shown to induce apoptosis in certain types of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is its potency as an inhibitor of intracellular transport. This makes it a valuable tool for studying the mechanisms of protein trafficking and secretion, as well as the regulation of Golgi complex function. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage to ensure the purity and quality of the final product.
Future Directions
There are many future directions for research on N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, including the development of new synthesis methods to improve the purity and quality of the final product, the investigation of its potential as a therapeutic agent for the treatment of cancer, and the exploration of its effects on other cellular processes. This compound has already provided valuable insights into the regulation of intracellular transport, and it is likely to continue to be an important tool for scientific research in the future.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. Its potent inhibition of intracellular transport has made it a valuable tool for studying the mechanisms of protein trafficking and secretion, as well as the regulation of Golgi complex function. This compound has a variety of biochemical and physiological effects, and its potential as a therapeutic agent for the treatment of cancer is an exciting area of future research. Despite its limitations, this compound is likely to continue to be an important tool for scientific research in the future.
Synthesis Methods
The synthesis of N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves several steps, including the reaction of 4-aminophenylbutyric acid with 2-nitro-5-(bromomethyl) furan, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is then purified by column chromatography. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Properties
IUPAC Name |
N-[4-[[(Z)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-5-22(27)24-16-8-10-17(11-9-16)25-23(28)15-13-18-12-14-21(31-18)19-6-3-4-7-20(19)26(29)30/h3-4,6-15H,2,5H2,1H3,(H,24,27)(H,25,28)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPQIRFDKAYILI-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)
![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)
![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)




